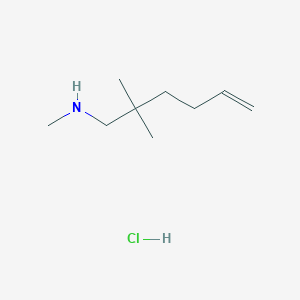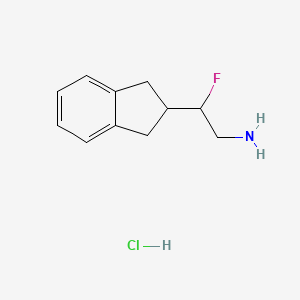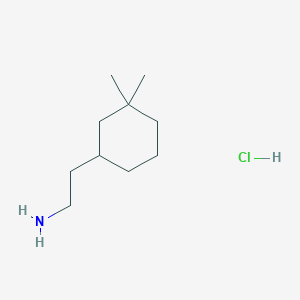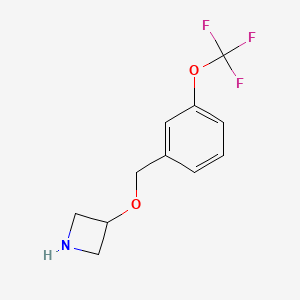
(1R,2S)-2-(prop-1-yn-1-yl)cyclopentan-1-ol
Overview
Description
“(1R,2S)-2-(prop-1-yn-1-yl)cyclopentan-1-ol” is a chemical compound with the CAS Number: 79894-63-6 . It has a molecular weight of 124.18 . The IUPAC name for this compound is “(1R,2S)-2-(prop-1-yn-1-yl)cyclopentan-1-ol” and its InChI Code is 1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h7-9H,3,5-6H2,1H3/t7-,8-/m1/s1 .
Molecular Structure Analysis
The InChI key for “(1R,2S)-2-(prop-1-yn-1-yl)cyclopentan-1-ol” is GUZCRKXQIPCUHI-HTQZYQBOSA-N . This key can be used to generate a 3D structure of the molecule for further analysis.Scientific Research Applications
Stereoselective Synthesis
A study by Talybov (2018) involved the stereoselective formation of trans-1-aryl-2-{[prop-2-(yn)enyloxy]-methyl}spiro[2,4]hepta-4,7-diones using a three-component reaction that includes cyclopentane-1,3-dione, substituted benzaldehydes, and chloromethyl propyn(en)yl ethers. This research showcases the potential of (1R,2S)-2-(prop-1-yn-1-yl)cyclopentan-1-ol derivatives in constructing complex molecules with specific stereochemistry, indicating its role in advancing synthetic organic chemistry (G. Talybov, 2018).
Rhodium-Catalyzed Cyclization
Yamabe et al. (2005) reported on a rhodium-catalyzed cyclization of 1-aryl-prop-2-yn-1-ols leading to the formation of cyclopentanone derivatives. This method leverages the compound's structure for constructing cyclopentanone frameworks, highlighting its versatility in synthetic strategies to create aromatic fused cyclopentanones (H. Yamabe, A. Mizuno, H. Kusama, N. Iwasawa, 2005).
Lipase-Catalyzed Kinetic Resolution
Borowiecki and Dranka (2019) explored the enantioselective transesterification of 1-phenylhomopropargylic alcohols using commercial lipases, highlighting the compound's potential in the preparation of enantiomerically enriched homopropargyl alcohols. This research underscores the importance of (1R,2S)-2-(prop-1-yn-1-yl)cyclopentan-1-ol in asymmetric synthesis and its applications in producing optically active compounds (P. Borowiecki, M. Dranka, 2019).
Catalytic Oxidative Cyclization
Taduri et al. (2007) demonstrated the Pt- and Au-catalyzed oxidative cyclization of 2-ethenyl-1-(prop-2'-yn-1'-ol)benzenes to naphthyl aldehydes and ketones. The efficient conversion of these derivatives via catalytic oxidation points to the broader utility of (1R,2S)-2-(prop-1-yn-1-yl)cyclopentan-1-ol in facilitating complex cyclization reactions, further expanding its applications in synthetic organic chemistry (B. P. Taduri, S. M. A. Sohel, Hsin-Mei Cheng, G. Lin, Rai‐Shung Liu, 2007).
properties
IUPAC Name |
(1R,2S)-2-prop-1-ynylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h7-9H,3,5-6H2,1H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZCRKXQIPCUHI-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1CCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H]1CCC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(prop-1-yn-1-yl)cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485354.png)
![{[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1485356.png)
![{[1-(2-methoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1485357.png)

![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine hydrochloride](/img/structure/B1485361.png)
![(2E)-3-[1-(cyanomethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485362.png)
![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485363.png)
![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485364.png)
![methyl(3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485365.png)
![(2E)-3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485368.png)
